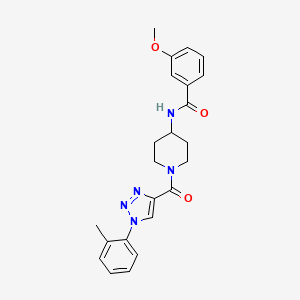

3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-16-6-3-4-9-21(16)28-15-20(25-26-28)23(30)27-12-10-18(11-13-27)24-22(29)17-7-5-8-19(14-17)31-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMOWZIPYWDGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves several steps:

Formation of the Triazole Ring: : This can be achieved through a Huisgen 1,3-dipolar cycloaddition, where an alkyne and azide react under copper-catalyzed conditions to form the 1H-1,2,3-triazole ring.

Introduction of the Piperidine Moiety: : This is generally achieved by nucleophilic substitution reactions where piperidine is reacted with appropriate electrophilic intermediates.

Methoxy Group Addition: : Typically, the methoxy group is introduced via methylation reactions involving methanol and a base.

Coupling Reactions: : The final compound is assembled through amide bond formation between the benzamide and the piperidine-triazole intermediates, often facilitated by carbodiimide coupling agents.

Industrial Production Methods

Scaling up the production involves optimizing these synthetic routes to ensure high yields and purity. Key considerations include:

Catalyst Selection: : Using efficient catalysts for cycloaddition and coupling reactions to increase reaction rates and selectivity.

Reaction Conditions: : Maintaining controlled temperatures and pressures to maximize yields while minimizing side reactions.

Purification Processes: : Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several chemical reactions:

Oxidation: : The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidative conditions.

Reduction: : The triazole ring and other moieties can be hydrogenated under catalytic conditions.

Substitution: : Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere are frequently used.

Substitution: : Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products Formed

Oxidation: : Formation of hydroxylated or carbonyl derivatives.

Reduction: : Hydrogenated derivatives with saturated triazole rings.

Substitution: : Various substituted benzamide and triazole derivatives.

Scientific Research Applications

3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is investigated for its applications in several fields:

Chemistry: : As a precursor or intermediate in organic synthesis, facilitating the development of new compounds.

Biology: : Potential bioactivity, including antimicrobial and antifungal properties, makes it a candidate for biological assays.

Medicine: : Explored for pharmacological properties, such as potential anti-inflammatory or anticancer effects.

Industry: : Utilized in the development of novel materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action typically involves the compound interacting with specific molecular targets, such as enzymes or receptors. The triazole and benzamide groups may bind to active sites, modulating the activity of these targets. Pathways affected could include signal transduction or metabolic processes, contributing to the compound's observed effects.

Comparison with Similar Compounds

Compared to other similar compounds:

N-(1-(1-(phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Lacks the methoxy group, which might affect its chemical reactivity and biological activity.

3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Positional isomer with potential differences in activity due to the position of the tolyl group.

This compound's unique combination of functional groups and the presence of the methoxy and o-tolyl substituents confer distinct chemical properties and potential biological activities, setting it apart from its analogs.

Biological Activity

The compound 3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide represents a unique class of chemical entities that have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a piperidine moiety linked to a benzamide and a triazole ring. The synthesis typically involves a Click chemistry approach, which allows for the efficient formation of the triazole ring through the reaction of azides and alkynes in the presence of a copper catalyst. This method is advantageous due to its simplicity and high yield.

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole ring are associated with various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of triazoles have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways .

- Anti-inflammatory Effects : Triazole-based compounds have been reported to exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of triazole derivatives highlighted that certain compounds exhibited potent activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, with some showing MIC values as low as 0.003 µg/mL against resistant strains .

Case Study: Structure-Activity Relationship (SAR)

Research on related benzamide derivatives indicated that modifications to the piperidine and triazole components can enhance biological activity. For example:

- Compound Variants : A series of substituted benzamides were synthesized and tested for their antibacterial properties. The most active compounds showed improved binding affinity to bacterial target proteins compared to standard antibiotics .

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 29a | Structure | 0.003 | Strong against MRSA |

| 29b | Structure | 0.125 | Active against VRE |

Anticancer Studies

In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. The IC50 values for these effects were found to be in the low micromolar range .

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step routes involving:

- Coupling reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to condense the benzamide and piperidine-triazole moieties (temperature: 0–25°C, solvent: DCM or THF) .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation (reaction time: 12–24 hours, solvent: DMF/water) .

- Key optimization parameters : Solvent polarity, pH (neutral to slightly basic), and temperature control to minimize side reactions (e.g., hydrolysis of the triazole-carbonyl group) .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the triazole ring and piperidine substitution patterns. For example, the o-tolyl group will show distinct aromatic splitting patterns in ¹H NMR .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺: 461.18 g/mol vs. observed) and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the methoxy group and triazole) .

Q. What solubility and stability profiles are critical for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock solvent), PBS, and cell culture media. The methoxy group enhances solubility in polar solvents, while the triazole-piperidine core may require sonication for dispersion .

- Stability : Monitor via HPLC under physiological pH (7.4) and temperature (37°C) for 24–72 hours. Degradation products (e.g., hydrolyzed triazole) indicate susceptibility to esterases or acidic conditions .

Advanced Research Questions

Q. How can researchers analyze the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions between the triazole-carbonyl group and ATP-binding pockets of kinases (e.g., PI3K or EGFR). The o-tolyl substituent may occupy hydrophobic subpockets .

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized target proteins. Compare with structurally similar analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify pharmacophore contributions .

Q. What computational strategies optimize reaction pathways for large-scale synthesis?

- Methodological Answer :

- Quantum mechanical calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., triazole cyclization energy barriers) .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Cu(I) vs. Ru(II) for regioselective triazole formation) and solvent systems .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. target inhibition) be resolved?

- Methodological Answer :

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions. For example, the piperidine group may bind serotonin receptors, confounding cytotoxicity results .

- Metabolite identification : LC-MS/MS to detect in situ metabolites (e.g., demethylated methoxy groups) that alter activity .

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing o-tolyl with p-fluorophenyl) to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.